molecular formula C12H16N2O3S B1398149 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid CAS No. 1401319-24-1

4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid

Cat. No. B1398149
M. Wt: 268.33 g/mol
InChI Key: PXFXKJQLKLHVDS-UHFFFAOYSA-N
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Description

The compound “4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid” is a chemical compound with the molecular formula C14H16O3 . It has a molecular weight of 232.27 g/mol . The compound is also known by other names such as “5,6,7,8-Tetrahydro-gamma-oxonaphthalene-2-butyric acid” and "4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid" .


Synthesis Analysis

The synthesis of similar compounds has been achieved using various catalysts. For instance, an enantioselective synthesis of related compounds was achieved in moderate ee values (up to 63% ee) by using a cinchona alkaloid-derived thiouea catalyst .


Molecular Structure Analysis

The compound has a complex structure that includes a tetrahydro-cyclohepta[d][1,3]thiazol ring. The InChI string for the compound is "InChI=1S/C14H16O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H,16,17)" . This provides a complete description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.27 g/mol . It has a XLogP3-AA value of 2.4, which is a measure of its hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has four rotatable bonds .

Scientific Research Applications

Structural and Biological Activity

The synthesis of 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid and its organotin(IV) carboxylates has been extensively studied. These compounds were characterized through various techniques and analyzed for their biological activities including antibacterial, antifungal, antileishmanial, cytotoxicity, and protein kinase inhibition. Notably, some complexes demonstrated significant antileishmanial activity and cytotoxicity, suggesting potential applications in the treatment of leishmaniasis. Additionally, these compounds exhibited interaction with DNA, indicating possible applications in genetic studies or drug design (Javed et al., 2015).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of derivatives of 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid have been studied, revealing intricate hydrogen bonding and intermolecular interactions. These studies are crucial for understanding the physical and chemical properties of the compound and its derivatives, which can be fundamental in material science and pharmaceutical development (Naveen et al., 2016).

Synthetic Methodology and Chemical Interactions

Research has also focused on the synthesis and chemical properties of 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid and its analogs. These studies not only provide insights into the efficient synthesis of these compounds but also explore their reactivity and interaction with other chemical species. Such information is invaluable in the field of synthetic chemistry and can lead to the development of new drugs and materials (Ragan et al., 2001).

properties

IUPAC Name

4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-10(6-7-11(16)17)14-12-13-8-4-2-1-3-5-9(8)18-12/h1-7H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXKJQLKLHVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
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4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
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4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
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4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
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4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
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4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid

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